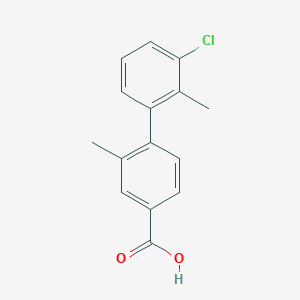

4-(3-Chloro-2-methylphenyl)-3-methylbenzoic acid

Description

Significance and Context of Biphenyl (B1667301) Carboxylic Acid Derivatives in Organic Synthesis and Medicinal Chemistry

Biphenyl carboxylic acids are characterized by a structural framework consisting of two phenyl rings linked by a carbon-carbon single bond, with a carboxylic acid group attached to one of the rings. This arrangement provides a rigid yet conformationally flexible scaffold that is amenable to a wide range of chemical modifications. In organic synthesis, these compounds serve as valuable intermediates for the construction of more complex molecules, including pharmaceuticals, agrochemicals, and polymers. The presence of the carboxylic acid group allows for various transformations, such as esterification and amidation, providing a gateway to a diverse array of functionalized derivatives.

In the realm of medicinal chemistry, the biphenyl moiety is a recognized pharmacophore found in numerous biologically active compounds. Derivatives of biphenyl carboxylic acid have been investigated for a wide spectrum of therapeutic applications, demonstrating activities such as anti-inflammatory, analgesic, and anticancer properties. The ability to introduce various substituents onto the biphenyl rings allows for the fine-tuning of a molecule's physicochemical properties, such as solubility and lipophilicity, which are critical for its pharmacokinetic and pharmacodynamic profiles.

Overview of the Chemical Structure and Unique Features of 4-(3-Chloro-2-methylphenyl)-3-methylbenzoic Acid

The chemical structure of this compound is defined by a biphenyl core. One phenyl ring is substituted with a carboxylic acid group at the 3-position and a methyl group at the 4-position. The second phenyl ring, attached at the 4-position of the first ring, bears a chlorine atom at its 3-position and a methyl group at its 2-position.

Below is a table summarizing some of the key chemical properties of related and precursor molecules, as specific experimental data for this compound is not widely available in published literature.

| Property | Value | Compound |

| Molecular Formula | C8H7ClO2 | 4-Chloro-3-methylbenzoic acid |

| Molecular Weight | 170.59 g/mol | 4-Chloro-3-methylbenzoic acid |

| Melting Point | 216 °C | 4-Chloro-3-methylbenzoic acid lookchem.com |

| Boiling Point | 299 °C at 760 mmHg | 4-Chloro-3-methylbenzoic acid lookchem.com |

This data is for a related precursor and not the specific subject compound.

Scope and Objectives of Academic Research on this compound

While extensive research exists for the broader class of biphenyl carboxylic acid derivatives, academic research focusing specifically on this compound appears to be limited. Its availability from commercial suppliers suggests its use as a building block or intermediate in the synthesis of more complex molecules.

The primary objectives of research involving this compound would likely fall into the following areas:

Synthetic Methodology: Exploring new and efficient synthetic routes to prepare this compound and its derivatives. This could involve cross-coupling reactions, such as the Suzuki or Negishi coupling, which are commonly employed for the synthesis of biaryl compounds.

Medicinal Chemistry: Utilizing this compound as a scaffold to design and synthesize novel compounds with potential therapeutic activity. The specific substitution pattern could be explored for its ability to confer selectivity or potency for a particular biological target.

Materials Science: Investigating the potential of incorporating this rigid, substituted biphenyl structure into polymers or liquid crystals to modulate their physical and optical properties.

Detailed research findings, including spectroscopic data and biological activity profiles for this compound, are not readily found in the public domain, indicating that it may be a compound of interest in proprietary research or a relatively new subject of academic investigation.

Structure

3D Structure

Properties

IUPAC Name |

4-(3-chloro-2-methylphenyl)-3-methylbenzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13ClO2/c1-9-8-11(15(17)18)6-7-12(9)13-4-3-5-14(16)10(13)2/h3-8H,1-2H3,(H,17,18) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RDEDTJPZBRFLAU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)C(=O)O)C2=C(C(=CC=C2)Cl)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13ClO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50690258 | |

| Record name | 3'-Chloro-2,2'-dimethyl[1,1'-biphenyl]-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50690258 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

260.71 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1261892-19-6 | |

| Record name | 3'-Chloro-2,2'-dimethyl[1,1'-biphenyl]-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50690258 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Strategies for 4 3 Chloro 2 Methylphenyl 3 Methylbenzoic Acid

Established Synthetic Routes for the Biphenyl (B1667301) Core

The formation of the C-C bond between the two aromatic rings is the crucial step in synthesizing the biphenyl framework. Palladium-catalyzed cross-coupling reactions are the most powerful and widely used methods for this transformation due to their efficiency, selectivity, and functional group tolerance. researchgate.netresearchgate.net

The Suzuki-Miyaura, Negishi, and Stille reactions are pillars of modern organic synthesis for constructing biaryl systems. researchgate.net Each offers distinct advantages depending on the specific substrates and desired reaction conditions.

Suzuki-Miyaura Coupling: This reaction involves the coupling of an organoboron compound (like a boronic acid or ester) with an organohalide or triflate, catalyzed by a palladium(0) complex in the presence of a base. nih.gov It is one of the most common methods due to the stability, low toxicity, and commercial availability of many organoboron reagents. mdpi.comnih.gov

Negishi Coupling: The Negishi coupling utilizes an organozinc reagent with an organohalide, also catalyzed by a nickel or palladium complex. wikipedia.orgorganic-chemistry.org Organozinc reagents are among the most reactive organometallics, often allowing for milder reaction conditions and coupling of a wide range of carbon centers (sp³, sp², sp). wikipedia.orgrsc.org

Stille Coupling: This reaction pairs an organotin compound (stannane) with an organohalide or triflate. wikipedia.org A key advantage of the Stille reaction is the high tolerance of organostannanes to a wide variety of functional groups and their stability to air and moisture. wikipedia.orgorgsyn.orgorganic-chemistry.org However, a significant drawback is the toxicity of tin compounds. organic-chemistry.org

The following table summarizes the key components for these reactions in the context of synthesizing the target molecule.

| Reaction | Catalyst (Typical) | Aryl-A Component | Aryl-B Component | Key Features |

| Suzuki-Miyaura | Pd(PPh₃)₄, Pd(OAc)₂ | Arylboronic Acid | Aryl Halide/Triflate | Mild conditions, low toxicity of boron reagents. mdpi.comnih.gov |

| Negishi | Pd(PPh₃)₄, Ni(acac)₂ | Arylzinc Halide | Aryl Halide/Triflate | High reactivity, broad scope, tolerates functional groups. wikipedia.orgorganic-chemistry.org |

| Stille | Pd(PPh₃)₄ | Arylstannane | Aryl Halide/Triflate | Excellent functional group tolerance, stable reagents, but tin is toxic. orgsyn.orgorganic-chemistry.org |

While palladium-catalyzed reactions are dominant, other methods exist for forming biaryl linkages. The Ullmann reaction , one of the earliest methods, involves the copper-mediated coupling of two aryl halides. Traditional Ullmann conditions require high temperatures and are often limited in scope and functional group compatibility. However, modern variations with improved ligands and conditions have enhanced their utility. For instance, the synthesis of 3-methyl-2-(4-methylphenoxy)benzoic acid has been achieved through an Ullmann reaction between 2-chloro-3-methyl-benzoic acid and 4-methylphenol, demonstrating its applicability in related syntheses. nih.gov Compared to palladium-catalyzed methods, Ullmann-type reactions are generally less efficient and less versatile for complex substrates like the target molecule.

Introduction and Functionalization of Substituents (Chloro and Methyl Groups)

The successful synthesis of the precursors identified in the retrosynthetic analysis hinges on the precise installation of the chloro, methyl, and carboxylic acid functional groups onto the aromatic rings. This is typically achieved through electrophilic aromatic substitution and other functional group transformations.

The introduction of chloro and methyl groups onto a benzene (B151609) ring is commonly accomplished via electrophilic aromatic substitution. masterorganicchemistry.com

Chlorination: This is achieved by treating the aromatic ring with chlorine (Cl₂) in the presence of a Lewis acid catalyst, such as iron(III) chloride (FeCl₃) or aluminum chloride (AlCl₃). masterorganicchemistry.com The Lewis acid polarizes the Cl-Cl bond, generating a potent electrophile that is attacked by the aromatic ring. masterorganicchemistry.com

Friedel-Crafts Alkylation: A methyl group can be installed using a methyl halide (e.g., methyl chloride) with a Lewis acid catalyst. msu.edu A significant challenge with Friedel-Crafts alkylation is the potential for polyalkylation, as the newly added alkyl group activates the ring towards further substitution. youtube.com This can sometimes be controlled by using a large excess of the aromatic substrate. msu.edu

The introduction of the carboxylic acid group can be achieved through several methods, including:

Oxidation of a Methyl Group: A pre-existing methyl group on one of the precursor rings can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromic acid.

Carbonation of an Organometallic Reagent: An aryl halide can be converted into an organometallic species, such as a Grignard reagent (Ar-MgBr) or an organolithium reagent (Ar-Li), which is then reacted with carbon dioxide (CO₂) followed by an acidic workup to yield the carboxylic acid. google.com

The order of these functionalization steps is critical and must be carefully planned by considering the directing effects of the substituents. For instance, methyl groups are ortho-, para-directing and activating, while chloro groups are ortho-, para-directing but deactivating. A carboxyl group is a meta-director and strongly deactivating. These electronic properties dictate the position of subsequent substitutions and are fundamental to designing a viable synthesis of the correctly substituted precursors.

Regioselective Halogenation Approaches

Regioselective halogenation is a critical step in the synthesis of the necessary precursors for the core biaryl structure. The introduction of halogen atoms at specific positions on the toluene (B28343) or benzoic acid starting materials dictates the final substitution pattern of the target molecule.

For the synthesis of one of the key precursors, 4-bromo-3-methylbenzoic acid, a common method involves the bromination of m-toluic acid. This electrophilic aromatic substitution is directed by the methyl and carboxylic acid groups. Another approach is the Sandmeyer reaction, starting from 4-amino-3-methylbenzoic acid. This method involves diazotization of the amino group followed by treatment with a copper(I) bromide solution to introduce the bromine atom at the desired position. imperial.ac.uk

The chlorination of toluene derivatives can be influenced by the reaction conditions to achieve substitution on either the aromatic ring or the methyl group. For ring chlorination, an electrophilic substitution mechanism is favored, typically employing a Lewis acid catalyst such as iron(III) chloride or aluminum chloride. libretexts.org The directing effects of existing substituents on the ring are crucial for achieving the desired regioselectivity. For instance, in the chlorination of toluene, the methyl group directs incoming electrophiles to the ortho and para positions. libretexts.org To achieve the specific 3-chloro-2-methylphenyl substitution pattern, one might start with 2-methylaniline, which can be chlorinated and then subjected to a Sandmeyer reaction to replace the amino group with a hydrogen or another desired functional group.

Catalyst-free systems for regioselective chlorination have also been explored. For example, the use of potassium peroxymonosulfate (B1194676) (KHSO5) in conjunction with potassium chloride (KCl) in a mixed solvent system can favor either aromatic or side-chain chlorination depending on the organic solvent used. researchgate.net

Methylation and Carboxylation Techniques on Aromatic Rings

The introduction of methyl and carboxyl groups onto the aromatic rings is fundamental to building the target molecule.

Methylation: The methyl groups in 4-(3-Chloro-2-methylphenyl)-3-methylbenzoic acid are often present in the starting materials, such as 3-methylbenzoic acid or 2-chloro-6-methyltoluene.

Carboxylation: The carboxylic acid group can be introduced through various methods. One common strategy is the oxidation of a methyl group on the aromatic ring. Reagents like potassium permanganate (KMnO4) or chromic acid can effectively convert a benzylic methyl group to a carboxylic acid. imperial.ac.uk

Another powerful technique for introducing a carboxylic acid group is through palladium-catalyzed carbonylation of an aryl halide. This reaction utilizes carbon monoxide as the C1 source and can be performed under relatively mild conditions. The choice of ligand is crucial for the efficiency of these reactions. acs.orgresearchgate.netnih.gov For instance, a ligand-free palladium-catalyzed hydroxycarbonylation of aryl halides can produce aromatic carboxylic acids in high yields at room temperature and atmospheric pressure. organic-chemistry.org Visible light-driven carboxylation of aryl halides using a combination of palladium and photoredox catalysts has also been developed, allowing for the use of CO2 as the carboxylating agent. researchgate.net

The core biphenyl structure of this compound is typically constructed via a Suzuki-Miyaura cross-coupling reaction. This powerful carbon-carbon bond-forming reaction involves the coupling of an aryl boronic acid with an aryl halide in the presence of a palladium catalyst and a base. For the synthesis of the target molecule, this would involve the coupling of (3-chloro-2-methylphenyl)boronic acid with 4-bromo-3-methylbenzoic acid.

Derivatization Strategies from Precursor Compounds

Once the core this compound structure is assembled, it can be further modified through derivatization of the carboxylic acid group.

Esterification and Amidation Routes

Esterification: The carboxylic acid group can be converted to an ester through various methods. For sterically hindered benzoic acids, standard Fischer esterification may not be efficient. In such cases, methods like the Steglich esterification, which uses dicyclohexylcarbodiimide (B1669883) (DCC) as a coupling agent and 4-dimethylaminopyridine (B28879) (DMAP) as a catalyst, are highly effective. libretexts.orgmit.edu This method proceeds under mild conditions and can overcome the steric hindrance around the carboxylic acid. mit.edu

Another effective method for the esterification of hindered acids is the Mitsunobu reaction. This reaction utilizes triphenylphosphine (B44618) (PPh3) and a dialkyl azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD), to activate the alcohol for nucleophilic attack by the carboxylate. fiveable.me

| Esterification Method | Reagents | Key Features |

| Fischer Esterification | Alcohol, Acid Catalyst | Reversible; not ideal for sterically hindered acids. |

| Steglich Esterification | Alcohol, DCC, DMAP | Mild conditions; effective for sterically hindered acids. libretexts.orgmit.edu |

| Mitsunobu Reaction | Alcohol, PPh3, DEAD/DIAD | Mild conditions; good for hindered substrates; inversion of stereochemistry in the alcohol. fiveable.me |

Amidation: The synthesis of amides from the carboxylic acid can be achieved by first converting the carboxylic acid to a more reactive acyl chloride, typically using thionyl chloride (SOCl2) or oxalyl chloride. The resulting acyl chloride is then reacted with an appropriate amine. Alternatively, direct amidation can be accomplished using coupling reagents similar to those used in esterification, such as DCC or other carbodiimides, often in the presence of an activating agent like 1-hydroxybenzotriazole (B26582) (HOBt).

Functional Group Interconversions (FGIs) within the Synthetic Pathway

Functional group interconversions are essential for manipulating the reactivity and functionality of intermediates throughout the synthesis.

Key FGIs in the synthesis of the target molecule and its precursors include:

Amino to Halogen: The Sandmeyer reaction, which converts an arylamine to a diazonium salt that can then be displaced by a halide, is a classic and reliable FGI for introducing halogens at specific positions. imperial.ac.uk

Methyl to Carboxylic Acid: The oxidation of a benzylic methyl group to a carboxylic acid using strong oxidizing agents like KMnO4 is a fundamental transformation. imperial.ac.uk

Halogen to Carboxylic Acid: Palladium-catalyzed carbonylation provides a direct route to convert an aryl halide to a carboxylic acid, offering an alternative to traditional methods like Grignard carboxylation. acs.orgorganic-chemistry.org

Carboxylic Acid to Ester/Amide: As discussed in the previous section, the conversion of the carboxylic acid to its corresponding ester or amide is a common derivatization strategy. libretexts.orgmit.edu

Alcohol to Halide: Alcohols can be converted to alkyl halides using reagents like thionyl chloride (for chlorides) or phosphorus tribromide (for bromides).

Optimization of Reaction Conditions and Yields

The efficiency of the synthesis of this compound, particularly the key Suzuki-Miyaura coupling step, is highly dependent on the optimization of reaction conditions.

Catalytic Systems and Ligand Effects

The Suzuki-Miyaura coupling of sterically hindered substrates, such as those required for the synthesis of the target molecule, often necessitates specialized catalytic systems.

Catalyst: Palladium catalysts, such as Pd(PPh3)4 or Pd(OAc)2, are commonly used. For challenging couplings, more active pre-catalysts or catalysts based on palladium(II) are often employed.

Ligands: The choice of phosphine (B1218219) ligand is critical for the success of the coupling reaction, especially with sterically hindered substrates. Bulky and electron-rich phosphine ligands can enhance the rate of oxidative addition and reductive elimination, the key steps in the catalytic cycle. Examples of effective ligands for hindered couplings include biarylphosphines like SPhos, XPhos, and Buchwald's generation of ligands. researchgate.net The structure of the ligand can significantly impact the yield and selectivity of the reaction. For instance, in the synthesis of axially chiral biaryl compounds, the choice of a chiral-bridged biphenyl monophosphine ligand can lead to high yields and enantioselectivities. researchgate.net

Base: The base plays a crucial role in the transmetalation step of the Suzuki-Miyaura coupling. Common bases include carbonates (e.g., Na2CO3, K2CO3, Cs2CO3), phosphates (e.g., K3PO4), and hydroxides (e.g., NaOH, KOH). The strength and nature of the base can influence the reaction rate and yield, and the optimal base often depends on the specific substrates and ligand used. For some sterically hindered couplings, the use of specific bases like potassium hydroxide (B78521) (KOH) or potassium fluoride (B91410) (KF) has been shown to be beneficial. organic-chemistry.org

| Parameter | Effect on Suzuki-Miyaura Coupling | Examples |

| Palladium Source | Influences catalyst activation and stability. | Pd(OAc)2, Pd2(dba)3, Pd(PPh3)4 researchgate.net |

| Ligand | Crucial for sterically hindered substrates; affects reaction rate and selectivity. | Biarylphosphines (SPhos, XPhos), Chiral-bridged biphenyl monophosphines. researchgate.net |

| Base | Facilitates the transmetalation step; choice depends on substrates and ligand. | K3PO4, Na2CO3, KOH, KF. organic-chemistry.orgresearchgate.net |

| Solvent | Affects solubility of reagents and catalyst stability. | Toluene, Dioxane, THF, often with water. researchgate.net |

By carefully selecting the palladium source, ligand, base, and solvent, the Suzuki-Miyaura coupling can be optimized to achieve high yields of the desired this compound, even with the inherent steric challenges of the substrates.

Solvent and Temperature Influence on Reaction Selectivity

The solvent plays a multifaceted role in the Suzuki-Miyaura coupling. It must be capable of dissolving, to some extent, both the organic and inorganic reactants. Often, a mixture of solvents, such as an organic solvent with water, is employed to facilitate the dissolution of the organoboron reagent and the inorganic base. Common organic solvents for these reactions include toluene, dioxane, tetrahydrofuran (B95107) (THF), and various alcohols. The polarity of the solvent can influence the rate of the transmetalation and reductive elimination steps.

Detailed research into the synthesis of various biphenyl derivatives has provided insights into the interplay between solvent, temperature, and reaction outcome. For instance, studies on the Suzuki-Miyaura coupling of sterically hindered aryl chlorides have shown that using 2-propanol as a solvent can facilitate the reaction at room temperature, offering a more environmentally friendly and cost-effective approach. organic-chemistry.org In other cases, a mixture of ethanol (B145695) and water has been used effectively. nih.gov

The optimization of these conditions is often empirical and specific to the substrates being coupled. The following tables summarize findings from studies on related Suzuki-Miyaura reactions, illustrating the general trends and the importance of fine-tuning these parameters to achieve optimal selectivity.

Table 1: Effect of Solvent on the Yield of a Model Suzuki-Miyaura Coupling Reaction

| Entry | Solvent | Temperature (°C) | Yield (%) |

| 1 | Toluene | 110 | 75 |

| 2 | Dioxane | 100 | 85 |

| 3 | THF | 66 | 60 |

| 4 | Ethanol/Water (1:1) | 80 | 92 |

| 5 | 2-Propanol | Room Temp | 88 |

Table 2: Influence of Temperature on the Yield of a Model Suzuki-Miyaura Coupling Reaction in Dioxane/Water

| Entry | Temperature (°C) | Reaction Time (h) | Yield (%) |

| 1 | Room Temperature | 24 | 20 |

| 2 | 50 | 12 | 65 |

| 3 | 80 | 6 | 88 |

| 4 | 100 | 4 | 95 |

| 5 | 120 | 4 | 93 (decomposition observed) |

While the data presented is for model reactions, it underscores the critical need for careful optimization of both solvent and temperature to maximize the selectivity and yield in the synthesis of complex biaryl compounds like this compound. The ideal conditions will depend on the specific substrates and catalyst system employed.

Advanced Structural Elucidation and Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the carbon-hydrogen framework of an organic molecule. Through the analysis of ¹H and ¹³C NMR spectra, along with two-dimensional NMR techniques, a complete structural assignment of 4-(3-chloro-2-methylphenyl)-3-methylbenzoic acid can be achieved.

The ¹H NMR spectrum of this compound is anticipated to exhibit a series of signals corresponding to the distinct proton environments in the molecule. The aromatic region of the spectrum is expected to be complex due to the presence of two substituted benzene (B151609) rings.

The protons on the 3-methylbenzoic acid ring are expected to show a characteristic splitting pattern. The proton ortho to the carboxylic acid group would likely appear as a singlet or a narrowly split doublet, while the other two protons would exhibit doublet and doublet of doublets patterns, respectively, based on their coupling with adjacent protons. The chemical shifts of these aromatic protons are influenced by the electronic effects of the carboxylic acid and methyl substituents.

Similarly, the protons on the 3-chloro-2-methylphenyl ring will display a distinct set of signals. The presence of both a chloro and a methyl group on this ring will lead to a specific substitution pattern, resulting in three aromatic protons with unique chemical shifts and coupling constants.

The aliphatic region of the spectrum is expected to be simpler, showing two distinct singlets corresponding to the two methyl groups. The chemical shifts of these methyl protons will be influenced by their position on the aromatic rings. The acidic proton of the carboxylic acid group is expected to appear as a broad singlet at a downfield chemical shift, typically above 10 ppm, and its position can be concentration-dependent.

Predicted ¹H NMR Data:

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity |

| Carboxylic Acid (-COOH) | > 10.0 | br s |

| Aromatic Protons | 7.0 - 8.2 | m |

| Methyl Protons (-CH₃) | 2.2 - 2.5 | s |

Note: This is a predicted data table. Actual chemical shifts and multiplicities may vary based on the solvent and experimental conditions.

The ¹³C NMR spectrum provides valuable information about the carbon skeleton of the molecule. For this compound, a number of distinct signals are expected, corresponding to each unique carbon atom in the structure.

The carbonyl carbon of the carboxylic acid group is anticipated to resonate at a significantly downfield chemical shift, typically in the range of 165-175 ppm. The aromatic region will display a series of signals for the twelve aromatic carbons. The chemical shifts of these carbons are influenced by the nature and position of the substituents on each ring. The carbons directly attached to the chlorine atom and the carboxylic acid group will have their chemical shifts significantly affected. The quaternary carbons, including those at the biphenyl (B1667301) linkage and those bearing the methyl groups, will also have characteristic chemical shifts.

The aliphatic region will feature two signals corresponding to the two methyl carbons, with their chemical shifts appearing in the typical upfield region for alkyl carbons attached to an aromatic ring.

Predicted ¹³C NMR Data:

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| Carboxylic Acid (-C OOH) | 165 - 175 |

| Aromatic Carbons | 120 - 145 |

| Methyl Carbons (-C H₃) | 15 - 25 |

Note: This is a predicted data table. Actual chemical shifts may vary based on the solvent and experimental conditions.

To unambiguously assign all the proton and carbon signals and to confirm the connectivity between the two aromatic rings, a suite of two-dimensional NMR experiments would be employed.

COSY (Correlation Spectroscopy): This experiment would reveal the proton-proton coupling networks within each of the aromatic rings. Cross-peaks in the COSY spectrum would connect adjacent protons, allowing for the establishment of the spin systems in both the 3-methylbenzoic acid and the 3-chloro-2-methylphenyl moieties.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. Each cross-peak in the HSQC spectrum would link a proton signal to the signal of the carbon to which it is attached, facilitating the assignment of the protonated carbons in the molecule.

HMBC (Heteronuclear Multiple Bond Correlation): This technique is crucial for establishing long-range (2- and 3-bond) correlations between protons and carbons. HMBC correlations would be instrumental in confirming the substitution pattern on each aromatic ring by showing connections between protons and quaternary carbons. Critically, HMBC correlations between the protons on one ring and the carbons on the other would provide definitive evidence for the biphenyl linkage.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY experiments provide information about the spatial proximity of protons. For this molecule, NOESY correlations would be expected between the protons of the methyl groups and the nearby aromatic protons on their respective rings. Furthermore, through-space interactions between protons on the two different aromatic rings could help to elucidate the preferred conformation of the molecule around the biphenyl axis.

Infrared (IR) Spectroscopy

Infrared spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

The IR spectrum of this compound is expected to show a number of characteristic absorption bands. A very broad absorption band is anticipated in the region of 2500-3300 cm⁻¹, which is characteristic of the O-H stretching vibration of the carboxylic acid dimer, a common state for carboxylic acids in the solid phase.

The aromatic C-H stretching vibrations are expected to appear as a group of weaker bands in the region of 3000-3100 cm⁻¹. The C-Cl stretching vibration will give rise to a strong absorption band in the fingerprint region, typically between 800 and 600 cm⁻¹, which can be diagnostic for the presence of a chloro-substituted aromatic ring.

The most prominent feature in the IR spectrum will be the strong absorption band due to the C=O (carbonyl) stretching vibration of the carboxylic acid, which is expected to appear in the range of 1680-1710 cm⁻¹. The position of this band is indicative of a carboxylic acid that is part of a conjugated system and is likely involved in hydrogen bonding.

Other characteristic absorptions include the C-O stretching and O-H bending vibrations of the carboxylic acid group, which typically appear in the fingerprint region between 1440-1395 cm⁻¹ and 1320-1210 cm⁻¹, respectively. Aromatic C=C stretching vibrations will be observed as a series of bands of variable intensity in the 1600-1450 cm⁻¹ region. Out-of-plane C-H bending vibrations (γ-vibrations) in the 900-675 cm⁻¹ region can provide information about the substitution pattern of the aromatic rings.

Characteristic IR Absorption Bands:

| Vibrational Mode | Predicted Frequency (cm⁻¹) | Intensity |

| O-H Stretch (Carboxylic Acid) | 2500 - 3300 | Broad, Strong |

| Aromatic C-H Stretch | 3000 - 3100 | Weak to Medium |

| Aliphatic C-H Stretch | 2850 - 3000 | Weak to Medium |

| C=O Stretch (Carboxylic Acid) | 1680 - 1710 | Strong |

| Aromatic C=C Stretch | 1450 - 1600 | Medium to Weak |

| C-O Stretch / O-H Bend | 1210 - 1440 | Medium |

| C-Cl Stretch | 600 - 800 | Strong |

Note: This is a predicted data table. Actual frequencies and intensities can vary.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is a powerful technique used to determine the precise arrangement of atoms within a crystalline solid. This analysis provides detailed information about the three-dimensional structure of a molecule, including the spatial coordinates of its atoms, the distances between them (bond lengths), the angles they form (bond angles), and the rotational angles around bonds (torsional angles). Such data is fundamental to understanding a molecule's steric and electronic properties, which in turn influence its physical and chemical behavior.

For this compound, a successful crystallographic analysis would yield critical insights into its solid-state conformation. However, as of the latest available information, no single-crystal X-ray diffraction data for this specific compound has been deposited in the Cambridge Structural Database (CSD) or reported in the surveyed scientific literature.

Crystal Packing and Unit Cell Parameters

Should single crystals of this compound be grown and analyzed, the initial results would include the determination of the crystal system, space group, and the dimensions of the unit cell. The unit cell is the basic repeating structural unit of a crystalline solid. Its parameters consist of the lengths of the three cell edges (a, b, c) and the angles between them (α, β, γ).

This information would describe how the individual molecules of this compound pack together in the solid state. The packing arrangement is governed by intermolecular forces such as hydrogen bonding (expected between the carboxylic acid groups), van der Waals interactions, and potential π-π stacking of the aromatic rings. Understanding the crystal packing is crucial as it can significantly affect properties like solubility, melting point, and stability.

Table 1: Hypothetical Unit Cell Parameters for this compound

| Parameter | Value |

| Crystal System | To be determined |

| Space Group | To be determined |

| a (Å) | To be determined |

| b (Å) | To be determined |

| c (Å) | To be determined |

| α (°) | To be determined |

| β (°) | To be determined |

| γ (°) | To be determined |

| Volume (ų) | To be determined |

| Z | To be determined |

| Calculated Density (g/cm³) | To be determined |

Note: This table represents the type of data that would be obtained from an X-ray crystallographic analysis. Currently, no experimental values are available.

Bond Lengths, Bond Angles, and Torsional Angles in the Asymmetric Unit

A detailed crystallographic study would also provide precise measurements of the intramolecular geometry of this compound. This includes all bond lengths, bond angles, and torsional angles within the asymmetric unit, which is the smallest unique part of the unit cell.

Table 2: Selected Hypothetical Intramolecular Geometric Parameters for this compound

| Parameter | Atom 1 | Atom 2 | Atom 3 | Atom 4 | Value |

| Bond Length (Å) | C(aryl) | C(aryl) | - | - | To be determined |

| C(aryl) | Cl | - | - | To be determined | |

| C(aryl) | C(methyl) | - | - | To be determined | |

| C(aryl) | C(carboxyl) | - | - | To be determined | |

| C(carboxyl) | O(hydroxyl) | - | - | To be determined | |

| C(carboxyl) | O(carbonyl) | - | - | To be determined | |

| Bond Angle (°) | C(aryl) | C(aryl) | C(aryl) | - | To be determined |

| Cl | C(aryl) | C(aryl) | - | To be determined | |

| C(methyl) | C(aryl) | C(aryl) | - | To be determined | |

| O(hydroxyl) | C(carboxyl) | O(carbonyl) | - | To be determined | |

| Torsional Angle (°) | C(aryl) | C(aryl) | C(aryl) | C(aryl) | To be determined |

Note: This table illustrates the kind of detailed geometric data that would be obtained. No experimental values are currently available.

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is a crucial tool for determining the molecular weight of a compound and for deducing its structure by analyzing its fragmentation pattern.

For this compound, the theoretical monoisotopic molecular weight can be calculated from its chemical formula, C₁₅H₁₃ClO₂. This calculated value would be a key point of comparison with experimental mass spectrometry data.

Table 3: Theoretical Molecular Weight of this compound

| Compound Name | Chemical Formula | Monoisotopic Mass (Da) |

| This compound | C₁₅H₁₃³⁵Cl O₂ | 260.0604 |

| This compound | C₁₅H₁₃³⁷Cl O₂ | 262.0575 |

Upon ionization in a mass spectrometer, the molecule would form a molecular ion (M⁺˙). The analysis of the isotopic pattern of this molecular ion would be characteristic of a compound containing one chlorine atom, with the M+2 peak having an intensity of approximately one-third that of the molecular ion peak due to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes.

The fragmentation of the molecular ion would provide further structural information. Common fragmentation pathways for benzoic acid derivatives include the loss of the hydroxyl group (•OH), the carboxyl group (•COOH), and carbon monoxide (CO). For this compound, fragmentation could also involve cleavage of the bond between the two phenyl rings and loss of the chlorine atom or methyl groups. The relative abundance of the different fragment ions would help to confirm the structure of the molecule.

Table 4: Plausible Mass Spectrometry Fragments for this compound

| m/z (for ³⁵Cl) | Proposed Fragment |

| 260 | [M]⁺˙ |

| 243 | [M - OH]⁺ |

| 215 | [M - COOH]⁺ |

| 180 | [M - COOH - Cl]⁺ |

| 165 | [M - COOH - Cl - CH₃]⁺ |

Note: This table presents a hypothetical fragmentation pattern based on the structure of the compound. No experimental mass spectrum is currently available.

Theoretical and Computational Chemistry Investigations

Quantum Chemical Calculations (Ab Initio and Density Functional Theory)

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are standard for investigating the properties of organic molecules. jocpr.com These methods solve approximations of the Schrödinger equation to determine the electronic structure and energetic properties of a molecule.

Geometry optimization is a computational process used to find the lowest energy arrangement of atoms in a molecule, corresponding to its most stable three-dimensional structure. For 4-(3-Chloro-2-methylphenyl)-3-methylbenzoic acid, a key structural feature is the dihedral angle between the two phenyl rings. Due to steric hindrance from the substituents at the ortho positions (the chloro and methyl groups), the rings are not expected to be coplanar. libretexts.org

A conformational analysis would involve calculating the molecule's energy as the dihedral angle between the phenyl rings is systematically rotated. This process identifies the most stable conformer (the geometry with the global energy minimum) and any other low-energy conformers. Such studies on substituted biphenyls often reveal that the lowest energy conformation is a twisted structure, and the energy barrier to rotation around the central carbon-carbon bond can be significant enough to lead to atropisomers—conformational isomers that are stable and isolable. libretexts.orguky.edu

The electronic properties of a molecule are described by its molecular orbitals. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are particularly important as they are the frontier orbitals involved in chemical reactions. wikipedia.orgyoutube.com

HOMO: This orbital can be thought of as the outermost orbital containing electrons. Its energy level is related to the molecule's ability to donate electrons (its ionization potential).

LUMO: This is the innermost orbital that is empty of electrons. Its energy level relates to the molecule's ability to accept electrons (its electron affinity).

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial parameter. A small gap suggests that the molecule is more easily excitable and more chemically reactive, while a large gap indicates higher kinetic stability. wikipedia.orgresearchgate.net For this compound, the distribution of the HOMO and LUMO across the biphenyl (B1667301) backbone and functional groups would determine its reactivity profile.

Table 1: Key Parameters from Molecular Orbital Analysis

| Parameter | Description | Significance |

|---|---|---|

| EHOMO | Energy of the Highest Occupied Molecular Orbital | Relates to the capacity to donate an electron. |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Relates to the capacity to accept an electron. |

A Molecular Electrostatic Potential (MEP) map is a visualization that illustrates the charge distribution within a molecule. scienceopen.com It is calculated by placing a hypothetical positive point charge at various points on the electron density surface of the molecule and calculating the potential energy.

The MEP map is color-coded to indicate different regions of electrostatic potential:

Red: Regions of most negative potential, typically found around electronegative atoms like oxygen or chlorine. These areas are prone to electrophilic attack.

Blue: Regions of most positive potential, usually located around hydrogen atoms, especially the acidic proton of the carboxylic acid group. These sites are susceptible to nucleophilic attack.

Green/Yellow: Regions of intermediate or near-zero potential.

For this compound, the MEP map would highlight the negative potential around the carboxylic oxygen atoms and the chlorine atom, and a strong positive potential on the carboxylic hydrogen atom. This provides a visual guide to the molecule's reactive sites and intermolecular interaction patterns. nih.govresearchgate.net

Vibrational Spectroscopy Simulations

Computational methods can predict the vibrational frequencies of a molecule, which correspond to the absorption peaks in its infrared (IR) and Raman spectra. These simulations are essential for assigning the specific molecular motions (stretching, bending, etc.) to the experimentally observed spectral bands. researchgate.net

Using the optimized geometry from DFT calculations, the vibrational frequencies and their corresponding intensities for both IR and Raman spectra can be computed. Each calculated frequency corresponds to a specific normal mode of vibration, such as the C=O stretch of the carboxylic acid, C-H stretches of the methyl groups and aromatic rings, the C-Cl stretch, and various ring deformation modes. researchgate.net

Table 2: Predicted Vibrational Modes for Key Functional Groups

| Functional Group | Type of Vibration | Typical Wavenumber Range (cm⁻¹) |

|---|---|---|

| -COOH | O-H Stretch | 2500–3300 (broad) |

| -COOH | C=O Stretch | 1680–1710 |

| Aromatic Ring | C-H Stretch | 3000–3100 |

| Aromatic Ring | C=C Stretch | 1400–1600 |

| -CH₃ | C-H Stretch (asymmetric/symmetric) | 2850–2960 |

The calculated vibrational frequencies are typically higher than those observed experimentally due to the calculations being based on a harmonic oscillator model and being performed on a single molecule in the gas phase. jocpr.com To improve the agreement with experimental data, the computed frequencies are often multiplied by a scaling factor.

By comparing the scaled theoretical spectrum with an experimental FT-IR or FT-Raman spectrum, each experimental peak can be confidently assigned to a specific molecular vibration. This comparison serves as a validation of both the computational model and the experimental spectral interpretation. jocpr.com Without experimental data for this compound, a direct comparison is not possible.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations serve as a powerful "computational microscope" to observe the dynamic behavior of molecules over time. For this compound, MD simulations can provide profound insights into its flexibility and its interactions with surrounding solvent molecules.

MD simulations can map the potential energy surface related to this rotation, identifying the most stable (lowest energy) conformations and the energy barriers between them. mdpi.com By simulating the molecule's movement over nanoseconds, researchers can observe the distribution of dihedral angles, revealing the range of accessible conformations at a given temperature. It is expected that the molecule would adopt a twisted conformation, with the dihedral angle likely falling in the range of 40-60 degrees, similar to other ortho-substituted biphenyls. libretexts.orgcolostate.edu This twisting is a compromise between the stabilizing π-conjugation of a planar structure and the destabilizing steric repulsion of the substituent groups. researchgate.net

The behavior of a solute molecule is significantly influenced by its solvent environment. MD simulations can explicitly model the interactions between this compound and various solvents. rsc.orgresearchgate.net Simulations in polar solvents (like water or methanol) versus nonpolar solvents (like toluene (B28343) or chloroform) would reveal different molecular behaviors.

In polar, protic solvents, the carboxylic acid group would form strong hydrogen bonds with solvent molecules. ucl.ac.ukjbiochemtech.com This solvation shell can influence the conformational preference of the biphenyl backbone. Conversely, in apolar solvents, the molecule is more likely to engage in self-association, such as the formation of hydrogen-bonded dimers with another molecule of its kind. ucl.ac.uk MD simulations can quantify these effects by analyzing the radial distribution functions of solvent molecules around specific sites (like the carboxylic acid's hydroxyl and carbonyl groups) and by monitoring the stability of solute-solute versus solute-solvent interactions. researchgate.netrsc.org

Intermolecular Interaction Analysis

In the solid state, the properties of a molecular crystal are governed by the intricate network of non-covalent interactions that hold the molecules together. Computational tools provide a quantitative and qualitative understanding of these forces.

Hirshfeld surface analysis is a modern computational method used to visualize and quantify intermolecular interactions within a crystal lattice. It partitions crystal space into regions where the electron density of a pro-molecule dominates over the sum of all others. By mapping properties onto this surface, one can gain a detailed picture of the close contacts between molecules.

While a crystal structure for this compound is not available, analysis of similarly substituted compounds provides a clear indication of the expected interactions. researchgate.netresearchgate.netnih.govnih.gov The analysis generates a 2D "fingerprint plot," which summarizes all intermolecular contacts. The primary interactions would be:

H…H contacts: Typically the most abundant interaction, representing van der Waals forces and covering a large surface area. nih.gov

C…H/H…C contacts: These arise from the interactions between the hydrogen atoms and the aromatic π-systems, contributing significantly to the crystal packing.

O…H/H…O contacts: These are characteristic of the strong hydrogen bonds formed by the carboxylic acid groups and are visualized as distinct "spikes" on the fingerprint plot.

Cl…H/H…Cl contacts: The chlorine atom acts as a weak hydrogen bond acceptor, and these contacts play a significant role in stabilizing the crystal structure. researchgate.netnih.gov

The table below, derived from a related compound, 3-chloro-2,6-bis(4-chlorophenyl)-3-methylpiperidin-4-one, illustrates the typical percentage contributions of different intermolecular contacts identified through Hirshfeld analysis. researchgate.net

| Interaction Type | Percentage Contribution (%) |

|---|---|

| H···H | 35.0 |

| Cl···H/H···Cl | 32.3 |

| C···H/H···C | 15.0 |

| O···H/H···O | 7.5 |

| Cl···C/C···Cl | 4.5 |

In the solid state, benzoic acids and their derivatives almost universally form centrosymmetric dimers via strong O—H···O hydrogen bonds between their carboxylic acid groups. mdpi.com This creates a characteristic R²₂(8) ring motif. It is highly probable that this compound would adopt this supramolecular synthon in its crystal structure. ox.ac.uk

In the solution phase, the hydrogen bonding behavior is a competition between solute-solute and solute-solvent interactions. ucl.ac.uk In solvents that are poor hydrogen bond acceptors (e.g., toluene), the carboxylic acid dimer is likely to persist. However, in solvents that are strong hydrogen bond acceptors (e.g., DMSO, methanol), the solvent molecules will competitively bind to the carboxylic acid's donor (O-H) and acceptor (C=O) sites, disrupting the dimer formation. ucl.ac.uk

Parallel-displaced stacking: The centroids of the rings are offset, which is an electrostatically favorable arrangement.

T-shaped interactions: The edge of one aromatic ring (where the partially positive hydrogen atoms are located) points towards the face of another ring (with its electron-rich π-cloud).

Computational analysis of the crystal lattice would reveal the precise geometry of these interactions, including centroid-to-centroid distances and slip angles, confirming their presence and quantifying their energetic contribution to the stability of the crystal. asianpubs.orgnih.gov

Structure Activity Relationship Sar and Molecular Design Principles

Rationale for Substitution Patterns in Benzoic Acid Derivatives

The specific arrangement of substituents on the biphenyl (B1667301) benzoic acid core is not arbitrary; it is designed to optimize interactions with a target receptor, influencing the molecule's affinity, selectivity, and pharmacokinetic properties.

The chlorine atom and the two methyl groups on 4-(3-Chloro-2-methylphenyl)-3-methylbenzoic acid each play a distinct role in molecular recognition.

Chloro Group: The chlorine atom at the 3-position of the first phenyl ring primarily exerts a potent electron-withdrawing inductive effect, which can modulate the acidity of the carboxylic acid and create a region of positive electrostatic potential on the ring. This can influence stacking interactions and potentially form halogen bonds with electron-rich pockets in a target protein. The introduction of chlorine can also enhance metabolic stability and membrane permeability. eurochlor.org

Methyl Groups: The methyl groups are electron-donating and increase the lipophilicity (hydrophobicity) of the molecule. The 2-methyl group on the first ring and the 3-methyl group on the second ring serve critical steric roles. The ortho-methyl group, in particular, forces a non-planar conformation, creating a specific "twist" or dihedral angle between the two phenyl rings. This defined three-dimensional shape is often crucial for fitting into a precisely shaped binding site, as co-planarity can be unfavorable for activity. nih.govnih.gov These methyl groups are expected to fit into hydrophobic pockets within a receptor, contributing to binding affinity through favorable van der Waals interactions.

The carboxylic acid group is arguably the most critical functional group for mediating direct, high-energy interactions with a biological target. ajgreenchem.com In its protonated state (-COOH), it can act as both a hydrogen bond donor (via the hydroxyl proton) and a hydrogen bond acceptor (via the carbonyl oxygen).

At physiological pH, the group is typically deprotonated to form a carboxylate anion (-COO⁻). This anion is a powerful hydrogen bond acceptor and, more importantly, can form strong ionic bonds, or salt bridges, with positively charged amino acid residues such as arginine, lysine, or histidine in a protein's active site. This single interaction can often anchor the ligand in the binding pocket, providing a substantial portion of the total binding energy. ajgreenchem.com While essential for affinity, the acidity of this group can sometimes lead to undesirable properties, such as gastrointestinal irritation in certain classes of drugs like nonsteroidal anti-inflammatory drugs (NSAIDs). medcraveonline.comwalshmedicalmedia.com

Computational Approaches to SAR

To refine the understanding of how these structural features translate to biological activity, computational methods are invaluable. Techniques like QSAR and molecular docking provide predictive models that guide the design of more potent and selective analogues.

Quantitative Structure-Activity Relationship (QSAR) is a computational technique used to build a mathematical model that correlates the chemical structure of a series of compounds with their biological activity. medcraveonline.combenthamdirect.com For a series of analogues of this compound, a QSAR study would involve synthesizing or modeling derivatives with varied substituents and measuring their biological activity (e.g., IC₅₀).

Molecular descriptors representing physicochemical properties would be calculated for each analogue. These descriptors fall into several categories:

Electronic: Hammett constants (σ), dipole moment, atomic charges.

Steric: Molar refractivity (MR), van der Waals volume, specific substituent lengths (Verloop parameters).

Hydrophobic: Partition coefficient (LogP).

A statistical method, such as multiple linear regression, would then be used to generate an equation that quantitatively describes the relationship. For instance, a hypothetical QSAR equation might look like:

pIC₅₀ = k₁(LogP) - k₂(MR₂) + k₃*(σ₁) + C

This equation would suggest that activity (pIC₅₀) increases with hydrophobicity (LogP), decreases with the steric bulk of the substituent at position 2 (MR₂), and increases with the electron-withdrawing character of the substituent at position 1 (σ₁). Such models provide a clear, predictive framework for designing new compounds. tsijournals.comnih.gov

Table 1: Hypothetical Data for a QSAR Study of this compound Analogues

Compound R1 (Position 3') R2 (Position 2') R3 (Position 3) LogP MR (R2) σ (R1) pIC₅₀ (Hypothetical) Parent Cl CH₃ CH₃ 5.1 5.67 0.37 7.5 Analogue 1 Br CH₃ CH₃ 5.3 5.67 0.39 7.6 Analogue 2 Cl H CH₃ 4.6 1.03 0.37 7.9 Analogue 3 Cl CH₃ H 4.6 5.67 0.37 7.2 Analogue 4 CF₃ CH₃ CH₃ 5.4 5.67 0.54 7.8

Molecular docking is a computational simulation that predicts the preferred orientation of a ligand when bound to a target protein. scivisionpub.comnih.gov A docking study of this compound would involve placing the molecule into the three-dimensional structure of a receptor's active site.

The simulation would likely predict the following binding mode:

The carboxylate moiety would form a high-energy salt bridge with a corresponding positively charged residue (e.g., Arginine).

The biphenyl rings would be positioned to make favorable hydrophobic and/or π-stacking interactions with aromatic residues like Phenylalanine, Tyrosine, or Tryptophan.

The methyl groups would occupy small, greasy (hydrophobic) sub-pockets.

The chloro substituent could potentially form a halogen bond or other polar interaction, helping to orient the ligand within the site.

The results of docking studies are visualized to understand these key interactions, providing a structural hypothesis for the observed activity and guiding further chemical modifications. researchgate.netresearchgate.net

Design Principles for Analogues and Derivatives of this compound

Based on the SAR and computational insights, several principles can be established for designing improved analogues. The goal is typically to enhance potency, improve selectivity against off-targets, and optimize pharmacokinetic properties.

Systematic Modification of Ring Substituents: The chloro and methyl groups can be systematically altered. The chlorine could be replaced with other halogens (F, Br) to fine-tune its electronic and steric influence. The methyl groups could be replaced with other small alkyl groups (e.g., ethyl) to probe the size of hydrophobic pockets, or with electron-withdrawing groups (e.g., CF₃) to alter the ring's electronics. nih.gov

Exploration of Conformational Space: The ortho-methyl group is critical for controlling the dihedral angle between the phenyl rings. Removing it or replacing it with larger or smaller groups would systematically vary this angle, allowing chemists to determine the optimal conformation for binding. nih.gov

Bioisosteric Replacement of the Carboxylic Acid: To mitigate potential liabilities associated with the carboxylic acid (e.g., poor oral bioavailability, metabolic instability), it can be replaced with a bioisostere—a different functional group with similar physicochemical properties. Common bioisosteres for carboxylic acids include tetrazole and acyl sulfonamide, which retain the acidic proton and hydrogen bonding capabilities but have different charge distributions, pKa values, and steric profiles. uvic.ca

Scaffold Hopping and Linker Modification: While the parent compound is a direct biphenyl, more advanced designs might involve introducing flexible linkers (e.g., ether, methylene) between the two phenyl rings. This "scaffold hopping" can help position the key interacting moieties in different regions of the binding site, potentially discovering novel and more potent binding modes. nih.gov

By applying these principles in an iterative cycle of design, synthesis, and testing, researchers can rationally optimize the structure of this compound to develop compounds with superior therapeutic potential.

Bioisosteric Replacements and Scaffold Modifications

The exploration of bioisosteric replacements and scaffold modifications for this compound has been a important area of research to optimize its pharmacological profile. Bioisosteres are functional groups or molecules that have similar physical and chemical properties, which can lead to comparable biological activities.

One area of investigation has been the modification of the carboxylic acid group. The carboxylic acid moiety is a common pharmacophore, but it can sometimes lead to poor pharmacokinetic properties, such as low cell permeability and rapid metabolism. Researchers have explored replacing the carboxylic acid with other acidic functional groups known as bioisosteres. For instance, tetrazoles are well-established bioisosteres for carboxylic acids. drughunter.com This substitution can maintain or improve the compound's binding affinity to its target while potentially enhancing its metabolic stability and oral bioavailability. drughunter.com

In a broader context of drug design, for compounds containing a benzoic acid moiety, other bioisosteric replacements for the carboxylic acid group have been considered. These include acyl sulfonamides, hydroxamic acids, and various heterocyclic structures that can mimic the acidic proton and hydrogen bonding capabilities of the carboxylic acid. The choice of a specific bioisostere depends on the target protein's active site and the desired physicochemical properties of the final compound.

Scaffold modifications involve altering the core structure of the molecule. For this compound, this could involve changes to the biphenyl core. For example, replacing one of the phenyl rings with a heterocyclic ring system can significantly alter the compound's three-dimensional shape, electronic distribution, and metabolic stability. Such modifications can lead to improved target selectivity and reduced off-target effects.

Studies on related structures, such as 3-chloro-2-methylphenyl-substituted semicarbazones, have demonstrated that modifications to the core structure can significantly impact biological activity, in this case, anticonvulsant properties. nih.gov While not directly pertaining to the parent compound, these findings highlight the importance of the substituted phenyl ring in molecular recognition by biological targets.

Strategies for Enhancing Selectivity and Potency (General Principles)

The enhancement of selectivity and potency is a cornerstone of medicinal chemistry, and several general principles can be applied to the molecular design of compounds like this compound.

Structure-Based Drug Design: A primary strategy involves utilizing the three-dimensional structure of the target protein. By understanding the binding site's topology, hydrogen bonding patterns, and hydrophobic pockets, medicinal chemists can design modifications to the lead compound that optimize its interactions. For instance, the chloro and methyl substituents on the phenyl rings of this compound play a crucial role in its binding. Modifying the position or nature of these substituents can lead to more specific and potent interactions.

Conformational Restriction: The biphenyl core of the molecule allows for a degree of rotational freedom. Introducing conformational constraints, such as bridging the two phenyl rings or introducing bulky groups that restrict rotation, can lock the molecule into its bioactive conformation. This pre-organization can lead to a lower entropic penalty upon binding, resulting in higher potency.

Pharmacophore Modeling: In the absence of a known target structure, pharmacophore modeling can be employed. This involves identifying the essential structural features (pharmacophore) required for biological activity by comparing a series of active and inactive molecules. Once a pharmacophore model is established, it can guide the design of new analogs with improved potency and selectivity.

Data on Related Compounds and their Biological Activity:

| Compound Name | Modification from Parent Structure | Observed Biological Activity |

| 3-chloro-2-methylphenyl substituted semicarbazones | Replacement of the 3-methylbenzoic acid with various semicarbazone moieties | Anticonvulsant and CNS activities nih.gov |

| 4-Chloro-2-methylbenzoic acid | Absence of the 3-methylphenyl group | Used in the synthesis of other chemical entities sigmaaldrich.com |

| 3-Chloro-N-(2-methylphenyl)benzamide | Amide linkage instead of a direct phenyl-phenyl bond and different substitution pattern | The two benzene (B151609) rings are nearly coplanar nih.gov |

This interactive table summarizes the biological activities of compounds structurally related to this compound, illustrating how structural modifications can influence their effects.

Mechanistic Investigations of Chemical Reactivity

Reaction Pathways and Transition State Analysis

The formation of the central carbon-carbon bond in 4-(3-Chloro-2-methylphenyl)-3-methylbenzoic acid is archetypally achieved via a palladium-catalyzed Suzuki-Miyaura coupling. This reaction pathway involves a catalytic cycle centered on a palladium complex. wikipedia.orglibretexts.org The key steps are oxidative addition, transmetalation, and reductive elimination.

The Catalytic Cycle:

Oxidative Addition : The cycle begins with an active Pd(0) catalyst. An aryl halide, such as 4-bromo-3-methylbenzoic acid, reacts with the Pd(0) species, which inserts itself into the carbon-halogen bond. This step oxidizes the palladium from Pd(0) to Pd(II), forming a square planar organopalladium(II) complex. wikipedia.orglibretexts.org This initial step is often the rate-determining step of the entire cycle. wikipedia.org The oxidative addition initially forms a cis-palladium complex, which then rapidly isomerizes to the more stable trans-complex. wikipedia.org

Transmetalation : In this step, the organic group from an organoboron compound, such as (3-chloro-2-methylphenyl)boronic acid, is transferred to the palladium(II) complex. chemistry.coach For this to occur, the boronic acid must first be activated by a base (e.g., K₂CO₃, Cs₂CO₃), forming a more nucleophilic boronate species. libretexts.orgorganic-chemistry.org This boronate then reacts with the organopalladium(II) complex, displacing the halide and transferring the 3-chloro-2-methylphenyl group onto the palladium center. This forms a new diorganopalladium(II) intermediate. wikipedia.org

Reductive Elimination : This is the final step where the two organic groups (the 3-methylbenzoyl and the 3-chloro-2-methylphenyl fragments) on the palladium center are coupled, forming the new carbon-carbon bond of the biaryl product. chemistry.coach This process reduces the palladium back to its Pd(0) state, allowing it to re-enter the catalytic cycle. libretexts.org For reductive elimination to happen, the diorganopalladium(II) complex must be in a cis configuration to allow the two organic ligands to be in close proximity. libretexts.org

Kinetic and Thermodynamic Studies of Key Reactions

Kinetic studies have shown that the choice of halide in the aryl halide substrate significantly impacts the reaction rate, with reactivity following the order: I > OTf > Br >> Cl. wikipedia.org This trend is attributed to the bond dissociation energies of the carbon-halogen bond. The choice of solvent and base also has a profound effect on the reaction kinetics. wikipedia.org

Thermodynamic studies, including the determination of activation energies (Ea), help in understanding the energy barriers of the reaction. The apparent activation energy for Suzuki couplings can vary depending on the specific substrates and catalytic system used.

| Catalyst System | Substrates | Apparent Activation Energy (Ea,app) | Rate Determining Step |

|---|---|---|---|

| Pd(II) carbene complex | Aryl Bromide + Phenylboronic Acid | 111–116 kJ/mol | Oxidative Addition |

| Heterogeneous Pd/C | Aryl Bromide + Phenylboronic Acid | 100 kJ/mol | Oxidative Addition |

| Pd(0)/HPS Nanoparticles | 4-bromoanisole + Phenylboronic Acid | Lower than typical systems | Varies with conditions |

This table presents generalized data from studies on similar Suzuki coupling reactions to illustrate typical kinetic parameters. mdpi.com The data is not specific to this compound.

Role of Catalysts and Reagents in Reaction Mechanisms

The efficiency and success of the synthesis of this compound via Suzuki coupling are highly dependent on the choice of catalyst, ligands, base, and solvent.

Catalysts: Palladium complexes are the most common catalysts for Suzuki reactions. researchgate.netacs.org The catalyst's activity is influenced by its ligands. Modern catalysts often employ bulky and electron-rich phosphine (B1218219) ligands, which promote the formation of the active monoligated Pd(0) species, enhance the rate of oxidative addition, and stabilize the catalytic intermediates. nih.gov Palladacycles and palladium nanoparticles are also used as highly active and stable catalyst precursors. thieme-connect.commdpi.com

Reagents:

Ligands: The ligands attached to the palladium center are not mere spectators; they are crucial in tuning the catalyst's reactivity and stability. acs.org Electron-rich and sterically hindered phosphine ligands, such as those from the Buchwald and Fu groups (e.g., SPhos), can significantly increase catalyst turnover numbers and allow the reaction to proceed at lower temperatures, even with less reactive aryl chlorides. wikipedia.org

Bases: A base is essential for the activation of the organoboron reagent. organic-chemistry.org The base reacts with the boronic acid to form a boronate anion, which is more nucleophilic and readily undergoes transmetalation. libretexts.org The choice of base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) can influence the reaction rate and yield, and must be compatible with any functional groups present on the substrates. wikipedia.org

Solvents: The solvent plays a role in dissolving the reactants and stabilizing the intermediates. Common solvents include toluene (B28343), THF, and dioxane. wikipedia.org The use of aqueous or biphasic solvent systems is also common and can offer advantages in terms of cost, safety, and ease of product separation. wikipedia.org

| Component | Type/Example | Role and Effect on Reaction Mechanism |

|---|---|---|

| Palladium Source | Pd(OAc)₂, Pd₂(dba)₃ | Precursor to the active Pd(0) catalyst. libretexts.org |

| Ligands | Triphenylphosphine (B44618) (PPh₃) | Standard ligand, provides moderate stability and activity. |

| Bulky phosphines (e.g., SPhos, XPhos) | Promotes formation of active monoligated Pd(0), increases reaction rates, and allows for coupling of challenging substrates like aryl chlorides. wikipedia.orgacs.org | |

| Base | Weak bases (e.g., K₂CO₃) | Activates boronic acid to form boronate for transmetalation. organic-chemistry.org |

| Strong bases (e.g., KOtBu) | Can accelerate the reaction but may not be compatible with base-sensitive functional groups. wikipedia.org | |

| Solvent | Toluene, THF, Dioxane | Solubilizes reactants and stabilizes intermediates in the catalytic cycle. wikipedia.org |

Advanced Analytical Method Development for Research Applications

Chromatographic Techniques for Purity Assessment and Isolation

Chromatography is an indispensable tool for separating, identifying, and purifying components of a mixture. For "4-(3-Chloro-2-methylphenyl)-3-methylbenzoic acid," techniques such as HPLC, GC, and TLC are employed for different analytical purposes, from assessing the purity of a final product to monitoring the progress of its synthesis.

High-Performance Liquid Chromatography (HPLC) is a premier technique for the purity assessment of non-volatile organic compounds like "this compound." A reverse-phase HPLC (RP-HPLC) method is typically developed to separate the target compound from starting materials, by-products, and other impurities. ekb.eg

Method development involves a systematic optimization of several key parameters to achieve good resolution, peak shape, and sensitivity. A C18 column is a common choice for the stationary phase due to its hydrophobicity, which is suitable for retaining aromatic carboxylic acids. The mobile phase often consists of a mixture of an aqueous buffer (like phosphate (B84403) or acetate (B1210297) buffer with an acid modifier like phosphoric or formic acid) and an organic solvent such as acetonitrile (B52724) or methanol. sielc.com A gradient elution, where the proportion of the organic solvent is increased over time, is often employed to ensure the timely elution of all components with varying polarities. ekb.eg Detection is typically performed using a UV detector, set at a wavelength where the analyte exhibits maximum absorbance, often around 254 nm for aromatic compounds. googleapis.com

The developed method must be validated according to established guidelines to ensure its specificity, linearity, accuracy, and precision for quantifying the target compound and its potential impurities. ekb.eg

Table 1: Illustrative HPLC Method Parameters

| Parameter | Condition |

|---|---|

| Instrument | Agilent 1260/Infinity-II or similar |

| Column | Zorbax SB-C18, 4.6 x 250 mm, 5 µm |

| Mobile Phase A | 0.1% Phosphoric acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 0-20 min: 30-90% B; 20-25 min: 90% B; 25-30 min: 30% B |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detector | UV at 254 nm |

| Injection Volume | 10 µL |

Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile compounds. However, carboxylic acids like "this compound" are generally non-volatile and thermally labile, making them unsuitable for direct GC analysis. To overcome this limitation, a derivatization step is required to convert the carboxylic acid into a more volatile and thermally stable ester.

A common derivatization technique is silylation, where the acidic proton of the carboxyl group is replaced by a trialkylsilyl group, typically trimethylsilyl (B98337) (TMS). Reagents such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are used for this purpose. This process significantly reduces the polarity and increases the volatility of the analyte. The resulting silylated derivative can then be readily analyzed by GC, often using a flame ionization detector (FID) or a mass spectrometer (MS) for detection and identification. This approach is useful for assaying the purity of the compound, as seen with similar chloro-methylbenzoic acids. thermofisher.comthermofisher.com

Table 2: General Silylation Procedure for GC Analysis

| Step | Description |

|---|---|

| 1. Sample Preparation | A small, accurately weighed amount of the acid is dissolved in a dry, aprotic solvent (e.g., pyridine, DMF, acetonitrile). |

| 2. Reagent Addition | An excess of a silylating agent (e.g., BSTFA with 1% TMCS) is added to the sample solution. |

| 3. Reaction | The mixture is heated (e.g., at 60-80 °C) for a specific time (e.g., 15-30 minutes) to ensure complete derivatization. |

| 4. GC Injection | A small aliquot of the cooled reaction mixture is directly injected into the GC system. |

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective technique used extensively in synthetic organic chemistry to monitor the progress of reactions. researchgate.net For the synthesis of "this compound," TLC can be used to track the consumption of starting materials and the formation of the product over time. sigmaaldrich.com

The process involves spotting a small amount of the reaction mixture onto a TLC plate (e.g., silica (B1680970) gel on aluminum backing). The plate is then placed in a developing chamber containing a suitable mobile phase, which is typically a mixture of a non-polar solvent (like hexane (B92381) or toluene) and a more polar solvent (like ethyl acetate or methanol). mdpi.com As the solvent moves up the plate by capillary action, the components of the mixture separate based on their differential affinity for the stationary phase and solubility in the mobile phase. The separated spots are visualized, usually under UV light at 254 nm, where aromatic compounds appear as dark spots. By comparing the spot corresponding to the product with those of the starting materials, a chemist can qualitatively assess the reaction's progression and determine its endpoint. sigmaaldrich.com

Table 3: Typical TLC System for Reaction Monitoring

| Parameter | Description |

|---|---|

| Stationary Phase | Silica Gel 60 F254 TLC plates |

| Mobile Phase | Hexane:Ethyl Acetate (e.g., 7:3 v/v with a few drops of acetic acid) |

| Application | Microcapillary spotting of starting material, co-spot, and reaction mixture |

| Development | In a closed chamber until the solvent front is ~1 cm from the top |

| Visualization | UV lamp at 254 nm |

Spectrophotometric Quantification Methods

Spectrophotometric methods measure the interaction of electromagnetic radiation with a substance to determine its concentration. For "this compound," UV-Vis spectroscopy is a direct and convenient method for quantification.

The presence of two aromatic rings in the structure of "this compound" gives rise to strong absorption in the ultraviolet (UV) region of the electromagnetic spectrum. researchgate.net This property can be exploited for quantitative analysis using UV-Visible (UV-Vis) spectroscopy. The method is based on the Beer-Lambert Law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light through the solution.

To determine the concentration of an unknown sample, a calibration curve is first constructed. This is done by preparing a series of standard solutions of the pure compound at known concentrations and measuring their absorbance at the wavelength of maximum absorption (λmax). Plotting absorbance versus concentration yields a linear relationship. The absorbance of the unknown sample is then measured under the same conditions, and its concentration is determined by interpolation from the calibration curve. semanticscholar.org For related aromatic acids, absorption maxima are often observed in the 270-290 nm range. rsc.org

Table 4: Hypothetical Data for UV-Vis Calibration Curve

| Concentration (mg/L) | Absorbance at λmax |

|---|---|

| 5 | 0.152 |

| 10 | 0.305 |

| 15 | 0.455 |

| 20 | 0.608 |

While the parent compound, "this compound," is not expected to be significantly fluorescent, fluorescence spectroscopy can be employed for highly sensitive quantification following a derivatization step. This involves reacting the carboxylic acid group with a fluorescent labeling reagent (a fluorophore) to produce a highly fluorescent derivative.

This approach offers substantially lower detection limits compared to UV-Vis absorption spectroscopy. The choice of derivatization agent depends on the functional group being targeted. For the carboxylic acid moiety, reagents that form fluorescent esters or amides can be used. The resulting derivative's fluorescence intensity is then measured, which is proportional to the concentration of the original compound. This technique is particularly valuable for analyzing trace amounts of the compound in complex matrices. While direct data is not available, studies on similar aromatic acids show that the introduction of specific functional groups, such as an amino group, can induce strong fluorescence, demonstrating the principle of using derivatization for fluorescence-based detection. researchgate.net

Hyphenated Techniques for Complex Mixture Analysis